

Application Notes and Protocols: Triclocarban-13C6 as an Internal Standard in Mass Spectrometry

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Compound of Interest		
Compound Name:	Triclocarban-13C6	
Cat. No.:	B15557566	Get Quote

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Introduction

Triclocarban (TCC) is a widely used antimicrobial agent found in a variety of personal care products.[1][2][3] Its prevalence has led to its detection in various environmental matrices, raising concerns about its potential ecological and human health effects.[3][4][5] Accurate and reliable quantification of TCC in complex samples is therefore crucial for environmental monitoring, human exposure assessment, and toxicological studies.

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides high accuracy and precision. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. **Triclocarban-13C6**, in which six carbon atoms in the phenyl ring are replaced with the 13C isotope, serves as an ideal internal standard for the quantification of TCC. It co-elutes with the native TCC during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer, allowing for accurate correction of analytical variability.[1][2][6]

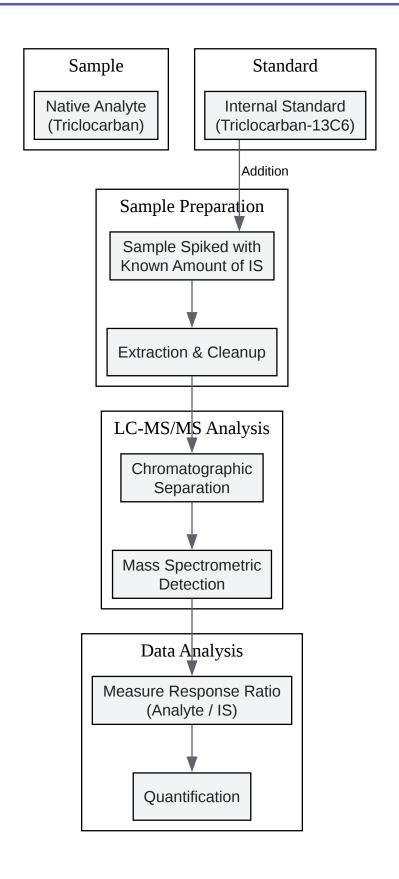
These application notes provide detailed protocols for the use of **Triclocarban-13C6** as an internal standard for the quantitative analysis of TCC in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry lies in the addition of a known amount of an isotopically enriched standard (e.g., **Triclocarban-13C6**) to a sample containing the native analyte (Triclocarban). The labeled standard acts as a surrogate that experiences the same physical and chemical processes as the analyte throughout sample preparation and analysis. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be accurately determined, compensating for losses during sample processing and variations in instrument response.





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Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of Triclocarban using **Triclocarban-13C6** as an internal standard across various matrices.

Analyte	Matrix	Linearit y (R²)	Recover y (%)	Matrix Effect (%)	LOD	LOQ	Citation
Triclocar ban	Biosolids	Not Reported	>95	100.5 ± 8.4	0.2 ng/g	Not Reported	[2][6]
Triclocar ban	Soil	Not Reported	>95	Not Reported	0.58 ng/g	Not Reported	[6]
Triclocar ban	Wastewa ter	Not Reported	92 ± 2 to 96 ± 5	Not Reported	Not Reported	10 ng/L	[7]
Triclocar ban	River Water	Not Reported	99 to 110	Not Reported	0.38-4.67 ng/L	Not Reported	[8]
Triclocar ban	Human Nails	Not Reported	98.1 to 106.3	Not Reported	Not Reported	0.2 μg/kg	[9]
Triclocar ban	Food Samples	Not Reported	70.1 to 92.8	Not Reported	Not Reported	0.01-0.02 μg/kg	[10]
Triclocar ban	Beverage Samples	Not Reported	70.1 to 92.8	Not Reported	Not Reported	1 ng/L	[10]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

The following are generalized protocols for the analysis of Triclocarban in different matrices using **Triclocarban-13C6** as an internal standard. It is recommended to optimize these protocols for specific laboratory conditions and instrumentation.

Protocol for Solid Matrices (e.g., Soil, Biosolids)



- a. Sample Preparation and Extraction
- Homogenization: Homogenize the solid sample to ensure uniformity.
- Spiking: Weigh a known amount of the homogenized sample (e.g., 0.2 g) into an extraction vessel. Spike the sample with a known amount of Triclocarban-13C6 working solution (e.g., 20 ng).[6]
- Extraction: Perform pressurized liquid extraction (PLE) using acetone as the solvent.[6]
 Typical PLE conditions are:

Oven Temperature: 100°C

Pressure: 1500 psi

Static Time: 5 min

Flush Volume: 100%

- Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable solvent, such as acetonitrile (e.g., 200 μL), and transfer to an autosampler vial for LC-MS/MS analysis.[6]
- b. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μm,
 2.1 mm × 100 mm).[11]
 - Mobile Phase A: 2 mM ammonium acetate in water.[11]
 - Mobile Phase B: Acetonitrile.[11]
 - Flow Rate: 0.3 mL/min.[11]



- Gradient: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analytes.[11]
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative mode. [9][11]
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Triclocarban: m/z 313.1 -> 160.0[11]
 - Triclocarban-13C6: Monitor the corresponding mass shift.

Protocol for Aqueous Matrices (e.g., Wastewater, River Water)

- a. Sample Preparation and Extraction
- Filtration: Filter the water sample to remove particulate matter.
- Spiking: Take a known volume of the filtered sample and spike it with a known amount of **Triclocarban-13C6**.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
 [2]
 - Load the spiked water sample onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
- Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.



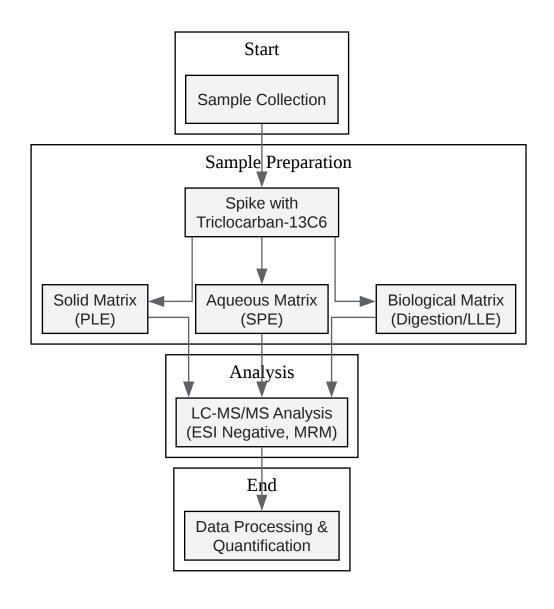
b. LC-MS/MS Analysis

The LC-MS/MS conditions are generally similar to those used for solid matrices. The addition
of 10 mM acetic acid to the mobile phase can enhance sensitivity and selectivity by forming
acetic acid adducts.[1]

Protocol for Biological Matrices (e.g., Human Nails)

- a. Sample Preparation and Extraction
- Digestion: Digest the nail sample (e.g., with sodium hydroxide).[9]
- Spiking: Spike the digested sample with Triclocarban-13C6.
- Liquid-Liquid Extraction (LLE): Extract the analytes using an organic solvent such as dichloromethane.[9]
- Concentration and Reconstitution: Evaporate the organic layer and reconstitute the residue for LC-MS/MS analysis.[9]
- b. LC-MS/MS Analysis
- The LC-MS/MS conditions are similar to those described for other matrices, with analysis performed in negative ESI mode.[9]





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